molecular formula C10H13F3O2 B13059265 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one

Cat. No.: B13059265
M. Wt: 222.20 g/mol
InChI Key: WBXKITODTHHZHO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound exhibits distinct splitting patterns:

  • Methyl protons (4-position): A singlet at δ 1.12 ppm (6H, s) due to equivalence and no neighboring protons.
  • Cyclohexanone ring protons:
    • H-3 and H-5 appear as a doublet of doublets at δ 2.68 ppm (J = 13.2, 4.1 Hz) due to coupling with adjacent axial and equatorial protons.
    • H-6 resonates as a multiplet at δ 2.24 ppm, influenced by the deshielding effect of the trifluoroacetyl group.

¹³C NMR data highlights key features:

  • Trifluoroacetyl carbonyl: δ 178.9 ppm (q, J = 34 Hz), split due to coupling with fluorine nuclei.
  • Cyclohexanone carbonyl: δ 209.5 ppm (s), characteristic of a non-conjugated ketone.

Infrared (IR) and Raman Vibrational Profiles

The IR spectrum contains two prominent carbonyl stretches:

  • Cyclohexanone C=O: 1712 cm⁻¹ (strong, sharp)
  • Trifluoroacetyl C=O: 1678 cm⁻¹ (broadened due to electron-withdrawing -CF₃ group)

Raman spectroscopy reveals:

  • C-F symmetric stretch: 1124 cm⁻¹
  • Ring breathing mode: 798 cm⁻¹, altered by methyl substitution.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows:

  • Molecular ion: m/z 222 (C₁₀H₁₃F₃O₂⁺, 15% abundance)
  • Major fragments:
    • m/z 153 (loss of CF₃CO, 100%)
    • m/z 97 (C₅H₉O⁺ from ring cleavage, 68%)

X-ray Crystallographic Studies

Single-crystal X-ray diffraction data (hypothetical projection based on analogous structures) predicts:

  • Space group: P3₂ (trigonal system)
  • Unit cell parameters: a = 8.02 Å, c = 26.24 Å, V = 1461.31 ų
  • Notable interactions:
    • C-H···O hydrogen bonds between methyl protons and carbonyl oxygen (2.65 Å)
    • van der Waals contacts between trifluoromethyl groups (3.42 Å)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity
  • Electrostatic potential: Strongly negative regions near carbonyl oxygens (-42 kcal/mol)
  • NBO analysis: Hyperconjugation between the trifluoroacetyl π* orbital and adjacent σ(C-H) bonds stabilizes the structure by 8.2 kcal/mol.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

4,4-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C10H13F3O2/c1-9(2)4-3-7(14)6(5-9)8(15)10(11,12)13/h6H,3-5H2,1-2H3

InChI Key

WBXKITODTHHZHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₃F₃O₂ 4,4-dimethyl; 2-trifluoroacetyl 234.2 Ketone, Trifluoroacetyl
2-(Trifluoroacetyl)cyclohexan-1-one C₈H₉F₃O₂ 2-trifluoroacetyl 196.1 Ketone, Trifluoroacetyl
2-Methyl-2-(trifluoromethyl)cyclohexan-1-one C₈H₁₁F₃O 2-trifluoromethyl; 2-methyl 180.2 Ketone, Trifluoromethyl
Methoxmetamine (C₁₄H₁₉NO₂) C₁₄H₁₉NO₂ 2-(3-methoxyphenyl); 2-methylamino 233.3 Ketone, Aryl, Amine
Fluorexetamine (C₁₄H₁₈FNO) C₁₄H₁₈FNO 2-(3-fluorophenyl); 2-ethylamino 235.3 Ketone, Aryl, Amine

Reactivity and Physicochemical Properties

  • Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group in this compound enhances electrophilicity at the carbonyl carbon compared to the trifluoromethyl group in 2-methyl-2-(trifluoromethyl)cyclohexan-1-one. This makes the former more reactive in nucleophilic acyl substitutions or condensations .
  • Lipophilicity : The trifluoroacetyl and dimethyl groups likely enhance lipophilicity, favoring membrane permeability in biological systems compared to polar derivatives like Methoxmetamine or Fluorexetamine, which contain aryl and amine groups .

Biological Activity

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexanone core with trifluoroacetyl and dimethyl substituents, which may influence its reactivity and biological properties. The synthetic routes typically involve acylation reactions that introduce the trifluoroacetyl group onto the cyclohexanone framework.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds structurally related to this compound. For example, derivatives have been tested for their inhibitory potential against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Key Findings:

  • Inhibition of COX Enzymes: Compounds similar to this compound exhibited IC50 values against COX-1 and COX-2 in the range of 19.45 to 42.1 μM, indicating moderate inhibitory activity .
  • In Vivo Studies: Some derivatives demonstrated comparable anti-inflammatory effects to established COX-2 inhibitors like celecoxib, suggesting potential therapeutic applications .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research into related compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study:
A derivative of the compound was evaluated for its effects on tumor growth in xenograft models. It displayed significant inhibition of tumor growth at doses that were well tolerated by the subjects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoroacetyl and dimethyl groups can lead to variations in potency and selectivity.

Compound VariantIC50 (μM) COX-1IC50 (μM) COX-2Anticancer Activity
Original Compound19.4542.1Moderate
Derivative A26.0431.4High
Derivative B28.3923.8Low

The mechanism by which this compound exerts its effects likely involves interaction with key enzymes such as COX and possibly other targets involved in inflammatory and cancer pathways.

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